

Genotoxicity Assessment of Benzyl Cinnamate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzyl Cinnamate

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Abstract

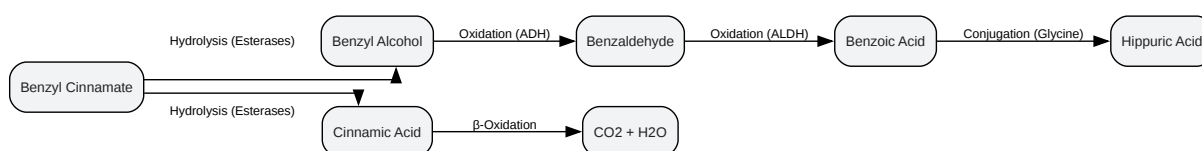
This technical guide provides a comprehensive assessment of the genotoxic potential of **benzyl cinnamate**, a widely used fragrance and flavoring ingredient. Based on a thorough review of available data, **benzyl cinnamate** is not considered to be genotoxic. This conclusion is supported by a negative bacterial reverse mutation (Ames) test. Furthermore, a read-across analysis to the structurally similar compound, phenethyl cinnamate, which tested negative in an in vitro micronucleus assay, indicates a lack of clastogenic potential. This guide summarizes the key studies, details the experimental methodologies, and presents a weight-of-evidence analysis of the available data.

Introduction

Benzyl cinnamate (CAS No. 103-41-3) is the ester of benzyl alcohol and cinnamic acid.^[1] It is a natural constituent of various balsams and is used extensively in the fragrance, cosmetic, and food industries.^[2] A thorough evaluation of the genotoxic potential of such widely used substances is crucial for ensuring human safety. This guide provides an in-depth technical overview of the genotoxicity data available for **benzyl cinnamate**.

Metabolic Profile

The primary metabolic fate of **benzyl cinnamate** in vivo is anticipated to be hydrolysis by esterase enzymes, yielding benzyl alcohol and cinnamic acid.[2][3][4] Benzyl alcohol is subsequently oxidized to benzaldehyde and then to benzoic acid, which is primarily excreted as hippuric acid after conjugation with glycine.[5][6][7] Cinnamic acid is also metabolized, with potential pathways including beta-oxidation.[8] Understanding this metabolic pathway is key to assessing genotoxicity, as the metabolites could potentially be reactive.



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Figure 1: Anticipated metabolic pathway of **benzyl cinnamate**.

Genotoxicity Studies

The genotoxicity of **benzyl cinnamate** has been evaluated through a combination of direct testing and read-across approaches. The primary focus has been on gene mutation and clastogenicity.

Gene Mutation Assays

A key study for assessing the mutagenic potential of **benzyl cinnamate** is the bacterial reverse mutation assay, also known as the Ames test.

Table 1: Summary of Ames Test Data for **Benzyl Cinnamate**

| Test System | Strains | Concentration Range | Metabolic Activation (S9) | Result | Reference |
|---|--|------------------------|---------------------------|----------|---------------|
| Salmonella typhimurium and Escherichia coli | TA1535, TA1537, TA98, TA100, and WP2uvrA | 3 - 5000 μ g/plate | With and without | Negative | RIFM, 2020[9] |

The results of the Ames test indicate that **benzyl cinnamate** did not induce an increase in the mean number of revertant colonies in any of the tested bacterial strains, either with or without metabolic activation.[9] This suggests that **benzyl cinnamate** is not mutagenic in this bacterial system.

Chromosomal Aberration Assays

No direct studies on the clastogenic activity of **benzyl cinnamate** have been identified. However, the potential for chromosomal damage has been assessed through a read-across to phenethyl cinnamate, a structurally related compound.

Table 2: Summary of In Vitro Micronucleus Test Data for Phenethyl Cinnamate (Read-Across)

| Test System | Cell Type | Maximum Concentration | Metabolic Activation (S9) | Result | Reference |
|---------------------------------------|------------------------------------|------------------------|---------------------------|----------|---------------|
| In Vitro Micronucleus Test (OECD 487) | Human peripheral blood lymphocytes | Up to cytotoxic levels | With and without | Negative | RIFM, 2020[9] |

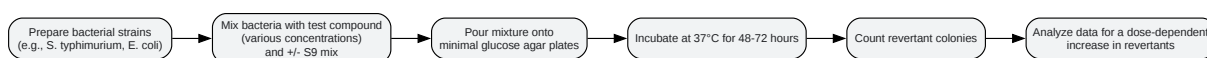
Phenethyl cinnamate did not induce the formation of micronuclei in cultured human peripheral blood lymphocytes up to cytotoxic concentrations, both in the presence and absence of metabolic activation.[9] Based on the structural similarity, this negative result is extended to **benzyl cinnamate**, suggesting a lack of clastogenic potential.

Experimental Protocols

The following sections detail the generalized experimental protocols for the key genotoxicity assays cited.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[9]



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Figure 2: General workflow of the Ames test.

Methodology:

- **Test Strains:** Several strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* (e.g., WP2uvrA) are used, which are auxotrophic for histidine or tryptophan, respectively.
- **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.
- **Exposure:** The bacterial strains are exposed to various concentrations of the test substance, along with a vehicle control and positive controls.
- **Plating:** The treated bacteria are plated on a minimal medium. Only bacteria that have undergone a reverse mutation can synthesize the required amino acid and form colonies.
- **Incubation and Scoring:** Plates are incubated for 48-72 hours, after which the number of revertant colonies is counted.

- **Data Analysis:** A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test identifies substances that cause chromosomal damage by detecting micronuclei in the cytoplasm of interphase cells.^{[10][11]}



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Figure 3: General workflow of the in vitro micronucleus test.

Methodology:

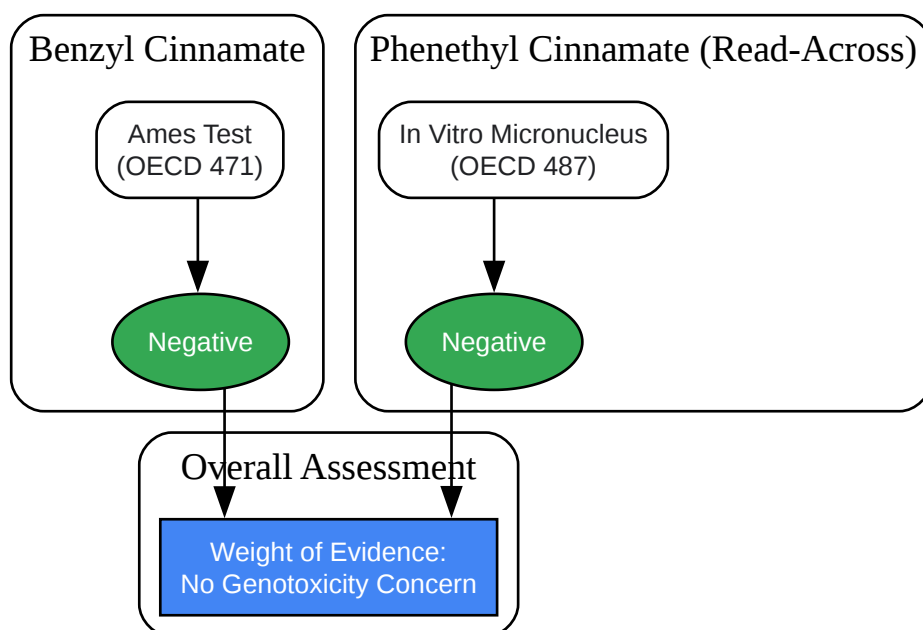
- **Cell Cultures:** Mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells, are used.
- **Treatment:** Cell cultures are exposed to the test substance at various concentrations, with and without metabolic activation (S9).
- **Cytokinesis Block:** Cytochalasin B is often added to the culture medium to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis.
- **Harvest and Staining:** After an appropriate incubation period, the cells are harvested, fixed, and stained.
- **Scoring:** The frequency of micronuclei is determined by scoring a predetermined number of binucleated cells.
- **Cytotoxicity Assessment:** Cytotoxicity is also evaluated, typically by measuring the cytokinesis-block proliferation index (CBPI) or relative cell count.
- **Data Analysis:** A significant, dose-dependent increase in the frequency of micronucleated cells indicates a clastogenic or aneugenic effect.

Discussion and Weight of Evidence

The available data strongly suggest that **benzyl cinnamate** is not genotoxic. The negative result in a robust Ames test, conducted according to OECD guidelines, indicates a lack of mutagenic potential.[9]

While no direct clastogenicity data for **benzyl cinnamate** exists, the negative result from the in vitro micronucleus test on the close structural analogue, phenethyl cinnamate, provides strong evidence against such an effect.[9] The read-across is justified by the structural similarity and the expectation of a common metabolic pathway involving hydrolysis to cinnamic acid and the corresponding alcohol.

It is noteworthy that some studies on other benzyl derivatives have shown positive findings in certain genotoxicity assays, such as the comet assay.[12] Additionally, some studies on cinnamic acid, a metabolite of **benzyl cinnamate**, have indicated a potential for clastogenicity in specific in vitro systems.[13][14] However, the overall weight of evidence for **benzyl cinnamate** itself, based on the comprehensive RIFM safety assessment, does not indicate a concern for genotoxicity.[9] The lack of mutagenicity in the Ames test is a significant factor in this assessment.



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Figure 4: Weight of evidence for **benzyl cinnamate** genotoxicity.

Conclusion

Based on the comprehensive evaluation of the available data, including a negative Ames test and a negative in vitro micronucleus test on a read-across substance, **benzyl cinnamate** is not considered to pose a genotoxic risk to humans under the current conditions of use. This conclusion is supported by the assessment of reputable scientific bodies.

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